molecular formula C11H12ClN3 B011635 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride CAS No. 101831-71-4

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride

Cat. No.: B011635
CAS No.: 101831-71-4
M. Wt: 221.68 g/mol
InChI Key: VKJFRESIRBDHEZ-UHFFFAOYSA-N
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Description

Formoterol fumarate is a long-acting beta2-adrenergic receptor agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It was first approved for use in the United States in 2001. This compound acts on bronchial smooth muscle to dilate and relax airways, providing relief from bronchospasm and improving airflow .

Scientific Research Applications

Formoterol fumarate has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The compound, also known as 5-Cyanotryptamine hydrochloride, is structurally similar to tryptamine . Tryptamine, or TRA, is an important neurotransmitter that bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine) . These molecules play a key role in the daily behavioral and physiological states of humans .

Mode of Action

The conformational flexibility of the ethylamine or N-acetyl-ethylamine side chain in these molecules plays an important role in its binding to receptor sites . All indolamines have a heteroaromatic ring system of high electroreactivity and they only differ in the functional group in their side chain .

Biochemical Pathways

Tryptamine has been shown to activate trace amine-associated receptors expressed in the mammalian brain, and regulates the activity of dopaminergic, serotonergic and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .

Result of Action

The molecular and cellular effects of 5-Cyanotryptamine hydrochloride’s action would depend on its interaction with its targets. Given its structural similarity to tryptamine, it may have similar effects, such as modulating neurotransmitter systems and influencing physiological states .

Action Environment

The action, efficacy, and stability of 5-Cyanotryptamine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, as temperature decreases from 25 °C to 5 °C the pH of a tris buffer will increase an average of 0.03 units per degree .

Chemical Reactions Analysis

Types of Reactions: Formoterol fumarate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formoterol oxide, while reduction may yield formoterol alcohol .

Comparison with Similar Compounds

    Salmeterol: Another long-acting beta2-adrenergic receptor agonist with a slower onset of action but longer duration.

    Albuterol: A short-acting beta2-adrenergic receptor agonist used for quick relief of asthma symptoms.

    Bambuterol: A prodrug of terbutaline, used as a long-acting bronchodilator.

Uniqueness of Formoterol Fumarate: Formoterol fumarate is unique due to its rapid onset of action (2-3 minutes) combined with a long duration of action (up to 12 hours). This makes it suitable for both immediate relief and long-term management of asthma and COPD, providing a significant clinical advantage over other beta2-adrenergic receptor agonists .

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJFRESIRBDHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144215
Record name Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101831-71-4
Record name Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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